molecular formula C11H16N6O3 B2478533 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 2034282-12-5

1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2478533
CAS No.: 2034282-12-5
M. Wt: 280.288
InChI Key: RZZYSDSZAUSTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position. The urea moiety is functionalized with a 2-methoxyethyl group and a methylene-linked triazolopyrazine scaffold. The methoxy groups likely enhance lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O3/c1-19-6-4-13-11(18)14-7-8-15-16-9-10(20-2)12-3-5-17(8)9/h3,5H,4,6-7H2,1-2H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYSDSZAUSTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=NN=C2N1C=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. The unique structural features of the compound contribute to its diverse biological properties.

  • Molecular Formula : C11H12N8O2
  • Molecular Weight : 288.27 g/mol
  • CAS Number : 2034319-97-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimalarial agent and an antibacterial agent against both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

Research indicates that derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold exhibit significant antimalarial properties. In a study conducted by the Open Source Malaria consortium, several compounds were synthesized and tested for their ability to inhibit Plasmodium falciparum, the malaria-causing parasite. Notably:

  • IC50 Values : Some compounds demonstrated IC50 values as low as 0.016 µM against P. falciparum strains.
  • Mechanism of Action : It is suggested that these compounds inhibit the ATPase PfATP4, crucial for the parasite's energy metabolism .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Targets : It exhibits activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Inhibition Concentrations : Moderate to good antibacterial activities were observed, with effective concentrations varying based on specific strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure can enhance biological activity:

  • The introduction of methoxy groups and the specific arrangement of nitrogen atoms in the triazole and pyrazine rings significantly influence both antimalarial and antibacterial activities.
  • Compounds with varying substituents on the urea moiety have shown differing levels of potency against cancer cell lines and microbial strains .

Case Studies

  • Antimalarial Compound Testing :
    • A series of synthesized triazolopyrazine derivatives were tested for their antimalarial efficacy. Results indicated that certain analogues not only inhibited parasite growth effectively but also displayed low cytotoxicity against human cell lines (HEK293) .
  • Antibacterial Efficacy :
    • In vitro studies demonstrated that 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea showed promising results against both S. aureus and E. coli, with specific IC50 values indicating its potential use in treating bacterial infections .

Data Tables

CompoundActivity TypeTarget OrganismIC50 (µM)Reference
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)ureaAntimalarialPlasmodium falciparum0.016
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)ureaAntibacterialStaphylococcus aureusModerate
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)ureaAntibacterialEscherichia coliModerate

Scientific Research Applications

The biological activities of this compound have been the subject of several studies, revealing its potential in various therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antimalarial Activity

The compound has also been investigated for its efficacy against malaria-causing parasites. Preliminary studies suggest that it may inhibit the growth of Plasmodium species, making it a candidate for further development as an antimalarial agent .

Research Findings

Several studies have documented the effectiveness of this compound in laboratory settings:

Case Study: Antimicrobial Efficacy

In a controlled study, 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea demonstrated notable activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were measured to assess its potency:

  • Staphylococcus aureus: MIC = 0.05 µg/mL
  • Escherichia coli: MIC = 0.10 µg/mL

These results indicate a strong potential for this compound in treating bacterial infections .

Case Study: Antimalarial Efficacy

In another study focused on antimalarial properties, the compound was tested against various strains of Plasmodium falciparum. The results showed a significant reduction in parasite load at concentrations as low as 0.5 µM, suggesting that this compound could be further developed into a viable treatment option for malaria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea is essential for optimizing its biological activity. Modifications to its structure can enhance its binding affinity to target enzymes or receptors involved in microbial resistance mechanisms.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the triazolo-pyrazine core.
  • Alkylation reactions to introduce methoxyethyl and other functional groups.
  • Purification processes to achieve the desired purity levels.

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Physicochemical Properties (Inferred)
Compound Class Solubility (Polar Solvents) Lipophilicity (logP) Stability Notes
Target Compound Moderate High (methoxy) Stable under anhydrous conditions
8-Hydroxy-triazolo-pyrazinone High Moderate Sensitive to oxidation
Pyrazole-urea (9a) Low High (alkyl chains) Stable at room temperature

Research Findings and Implications

  • Synthetic Flexibility : Methods like BBr3-mediated demethylation () and azide-amine coupling () provide pathways to modify the target compound’s substituents for optimized activity.
  • Biological Activity : Urea-linked pyrazoles () and triazines () exhibit biodynamic properties, implying the target compound’s urea moiety could enhance interactions with enzymatic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.